molecular formula C13H17N3O3 B11728109 Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine

Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine

Cat. No.: B11728109
M. Wt: 263.29 g/mol
InChI Key: JFCSVIRLGLRRKD-UHFFFAOYSA-N
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Description

Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine is a chemical compound with the molecular formula C13H17N3O3 It is known for its unique structure, which includes a piperidine ring, a nitro group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine typically involves the reaction of 3-nitro-4-(piperidin-1-yl)benzaldehyde with methoxyamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing large-scale purification processes.

Chemical Reactions Analysis

Types of Reactions

Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted analogs of the original compound .

Scientific Research Applications

Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and piperidine ring play crucial roles in its binding affinity and activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biological processes by affecting enzyme activity or receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    3-nitro-4-(piperidin-1-yl)benzaldehyde: A precursor in the synthesis of Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine.

    Methoxyamine: Another related compound used in the synthesis process.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N-methoxy-1-(3-nitro-4-piperidin-1-ylphenyl)methanimine

InChI

InChI=1S/C13H17N3O3/c1-19-14-10-11-5-6-12(13(9-11)16(17)18)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3

InChI Key

JFCSVIRLGLRRKD-UHFFFAOYSA-N

Canonical SMILES

CON=CC1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

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